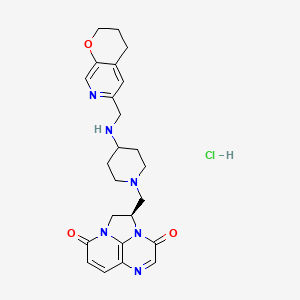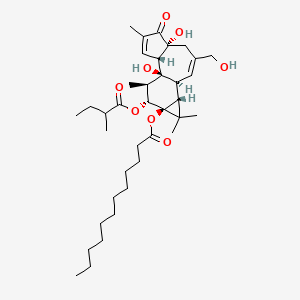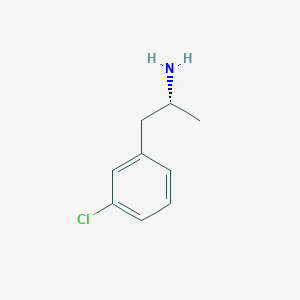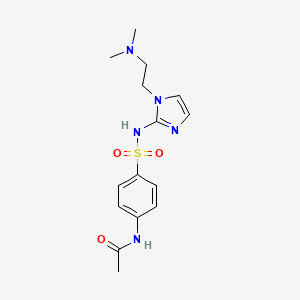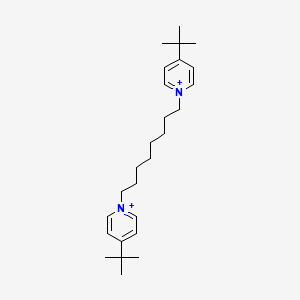
Carbamothioic acid, (4-chloro-3-(2-oxopropoxy)phenyl)-, O-(1-methylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
カルバモチオ酸、(4-クロロ-3-(2-オキソプロポキシ)フェニル)-、O-(1-メチルエチル)エステルは、分子式がC13H16ClNO3Sである化学化合物です。この化合物は、そのユニークな構造的特性と、さまざまな科学分野における潜在的な用途で知られています。カルバモチオ酸基、クロロ置換フェニル環、オキソプロポキシ基の存在を特徴としており、化学、生物学、産業の研究者にとって関心の対象となる化合物です。
準備方法
合成経路および反応条件
カルバモチオ酸、(4-クロロ-3-(2-オキソプロポキシ)フェニル)-、O-(1-メチルエチル)エステルの合成は、通常、4-クロロ-3-(2-オキソプロポキシ)フェニルイソチオシアネートとイソプロパノールの反応により行われます。反応は制御された条件下で行われ、多くの場合、エステル化プロセスを促進するために触媒の存在下で行われます。温度や溶媒の選択などの反応条件は、最終生成物の高収率と高純度を実現するために最適化されます。
工業生産方法
工業的な環境では、この化合物の生産には、自動化された反応器と連続フロープロセスを使用した大規模合成が含まれる場合があります。先端技術と機器の使用により、生産プロセスにおける品質と効率の一貫性が確保されます。安全対策と環境への配慮も考慮されており、工業生産による環境への影響を最小限に抑えています。
化学反応の分析
反応の種類
カルバモチオ酸、(4-クロロ-3-(2-オキソプロポキシ)フェニル)-、O-(1-メチルエチル)エステルは、さまざまな化学反応を起こします。その中には、次のようなものがあります。
酸化: この化合物は、酸化剤と反応条件に応じて、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応により、この化合物はチオールまたは他の還元形に変換できます。
置換: フェニル環上のクロロ基は、求核置換反応を起こすことができ、さまざまな誘導体の生成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸 (mCPBA) などがあります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
置換: アミンやチオールなどの求核剤を置換反応に使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成され、置換反応によりさまざまな官能基を持つさまざまな誘導体が生成される可能性があります。
科学研究における用途
カルバモチオ酸、(4-クロロ-3-(2-オキソプロポキシ)フェニル)-、O-(1-メチルエチル)エステルは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物のユニークな構造は、酵素相互作用と生物学的経路を研究するための潜在的な候補となっています。
医学: 薬剤開発における医薬品中間体または活性成分としての潜在性を探索するための研究が進行中です。
産業: 特定の特性を持つ特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
Carbamothioic acid, (4-chloro-3-(2-oxopropoxy)phenyl)-, O-(1-methylethyl) ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
カルバモチオ酸、(4-クロロ-3-(2-オキソプロポキシ)フェニル)-、O-(1-メチルエチル)エステルの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物の構造により、これらの標的の特定の部位に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらすことができます。含まれる経路には、シグナル伝達、代謝プロセス、または遺伝子発現調節が含まれる可能性があります。
類似化合物との比較
類似化合物
- カルバモチオ酸、(4-クロロ-3-(2-オキソプロポキシ)フェニル)-、O-(2-メチルエチル)エステル
- カルバモチオ酸、(4-クロロ-3-(2-オキソプロポキシ)フェニル)-、O-(1-エチル)エステル
独自性
類似の化合物と比較して、カルバモチオ酸、(4-クロロ-3-(2-オキソプロポキシ)フェニル)-、O-(1-メチルエチル)エステルは、その特定のエステル基により、反応性と生物学的標的との相互作用に影響を与えているため、ユニークです。この独自性により、研究や産業用途において貴重な化合物となっています。
特性
CAS番号 |
165549-92-8 |
|---|---|
分子式 |
C13H16ClNO3S |
分子量 |
301.79 g/mol |
IUPAC名 |
O-propan-2-yl N-[4-chloro-3-(2-oxopropoxy)phenyl]carbamothioate |
InChI |
InChI=1S/C13H16ClNO3S/c1-8(2)18-13(19)15-10-4-5-11(14)12(6-10)17-7-9(3)16/h4-6,8H,7H2,1-3H3,(H,15,19) |
InChIキー |
IWCUXTPHFLVGKW-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)OCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





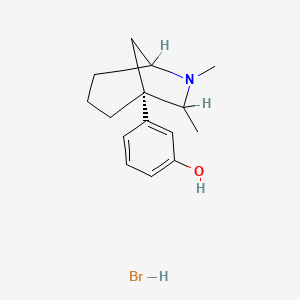
![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)
